![molecular formula C16H16N2O4S B5817574 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B5817574.png)
2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, has been improved through catalytic hydrogenation, demonstrating a green synthesis approach that could be adapted for 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide. This method employs a novel Pd/C catalyst with high activity and selectivity, reducing the need for traditional reduction methods and highlighting the potential for efficient synthesis strategies for related compounds (Zhang Qun-feng, 2008).
Molecular Structure Analysis
A detailed molecular structure analysis was performed on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, where the crystal structure revealed a linearly extended conformation. This study showed the significance of hydrogen bonding and stereochemical arrangements in influencing the molecular conformation, providing insights into how similar structural motifs might impact 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide (A. Camerman et al., 2005).
Chemical Reactions and Properties
The bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which share a structural resemblance to the compound of interest, indicates a pathway for the synthesis of phytotoxic metabolites. These findings suggest that modifications to the nitro and acetamide groups could yield significant chemical reactivity and potential biological applications (Sergey Girel et al., 2022).
Physical Properties Analysis
The synthesis and characterization of N,N-diacylaniline derivatives, including analysis through density functional theory, offer valuable insights into the physical properties of compounds like 2-(benzylthio)-N-(2-methoxy-5-nitrophenyl)acetamide. These studies highlight the importance of electronic delocalization and steric effects in determining physical properties, such as solubility and stability (A. Al‐Sehemi et al., 2017).
Chemical Properties Analysis
Research into the synthesis and biological evaluation of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents sheds light on the chemical properties of nitrophenylacetamide derivatives. These compounds exhibit broad-spectrum activity against various microorganisms, suggesting that the nitro and acetamide functional groups play crucial roles in their chemical behavior and biological activity (Tugba Ertan et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxy-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-15-8-7-13(18(20)21)9-14(15)17-16(19)11-23-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIZDIZZBPFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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